molecular formula C18H11ClN2O3S B11053044 8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one

8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11053044
M. Wt: 370.8 g/mol
InChI Key: XHKIGKHWENIIEF-UHFFFAOYSA-N
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Description

8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications . This particular compound features a sulfonyl group attached to a chlorophenyl ring, which is fused with a pyridoquinazolinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzophenones with appropriate sulfonyl chlorides under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division and signal transduction . The sulfonyl group plays a crucial role in enhancing the binding affinity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(4-chlorophenyl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one is unique due to the presence of both the sulfonyl and chlorophenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C18H11ClN2O3S

Molecular Weight

370.8 g/mol

IUPAC Name

8-(4-chlorophenyl)sulfonylpyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C18H11ClN2O3S/c19-12-4-6-13(7-5-12)25(23,24)14-8-9-16-15(11-14)18(22)20-17-3-1-2-10-21(16)17/h1-11H

InChI Key

XHKIGKHWENIIEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C3=C(N2C=C1)C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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